3,4-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Drug Metabolism Cytochrome P450 Inhibition ADME-Tox

3,4-Dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 941889-60-7) is a synthetic small molecule belonging to the benzamide class, with a molecular formula of C₁₉H₂₀N₂O₂ and a molecular weight of 308.37 g/mol. The compound features a 3,4-dimethylbenzamide core N-linked to a phenyl ring bearing a 2-oxopyrrolidin-1-yl substituent at the meta position.

Molecular Formula C19H20N2O2
Molecular Weight 308.381
CAS No. 941889-60-7
Cat. No. B2920374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
CAS941889-60-7
Molecular FormulaC19H20N2O2
Molecular Weight308.381
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O)C
InChIInChI=1S/C19H20N2O2/c1-13-8-9-15(11-14(13)2)19(23)20-16-5-3-6-17(12-16)21-10-4-7-18(21)22/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,20,23)
InChIKeySALIHAQMEWUHBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 941889-60-7): Procurement-Relevant Structural and Physicochemical Baseline


3,4-Dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 941889-60-7) is a synthetic small molecule belonging to the benzamide class, with a molecular formula of C₁₉H₂₀N₂O₂ and a molecular weight of 308.37 g/mol [1]. The compound features a 3,4-dimethylbenzamide core N-linked to a phenyl ring bearing a 2-oxopyrrolidin-1-yl substituent at the meta position. Publicly available authoritative database entries, primary research literature, and patent disclosures containing quantitative pharmacological or industrial performance data for this specific compound are extremely limited as of mid-2026. The majority of accessible information originates from non-authoritative vendor catalog pages that lack verifiable experimental evidence. This evidence guide therefore explicitly delineates what can and cannot be substantiated to support scientific selection or procurement decisions.

Why Generic Substitution of 3,4-Dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide Is Not Supported by Evidence


In-class benzamide analogs cannot be assumed to exhibit equivalent biological or industrial performance because even minor structural modifications—such as the regioisomeric position of the oxopyrrolidine substituent or the methylation pattern on the benzamide ring—have been demonstrated in the broader chemical class to profoundly alter target binding, cytochrome P450 inhibition profiles, and physicochemical properties [1][2]. Without head-to-head comparative data for CAS 941889-60-7 against its closest analogs, any claim of functional interchangeability is scientifically unjustified. The quantitative evidence presented below, while limited in scope, serves to define the boundaries of what can currently be asserted about this compound's differentiation.

Quantitative Differentiation Evidence for 3,4-Dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide vs. Closest Analogs


CYP3A4/5 Inhibition: Cross-Study Comparison with Regioisomeric Analog

In a BindingDB-curated ChEMBL dataset, the closely related analog 3,4-dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide (CHEMBL3414707) demonstrated an IC₅₀ of 5.50 × 10³ nM against CYP3A4/5 in human liver microsomes using midazolam as a probe substrate [1]. For the target compound CAS 941889-60-7, no equivalent CYP inhibition data are publicly available. The structural difference—3,4-dimethyl vs. 3,4-dimethoxy substitution—is known in medicinal chemistry to modulate P450 interactions, but the direction and magnitude of this effect cannot be quantified without direct measurement. This absence of data constitutes a critical evidence gap for procurement decisions involving metabolic stability screening.

Drug Metabolism Cytochrome P450 Inhibition ADME-Tox

Structural Differentiation: Meta-Substituted 2-Oxopyrrolidine Phenyl vs. Para and Ortho Regioisomers

CAS 941889-60-7 uniquely positions the 2-oxopyrrolidin-1-yl group at the meta position of the central phenyl ring, whereas commercially available building block analogs frequently carry this substituent at the para or ortho positions [1]. Published SAR studies on benzamide-based enzyme inhibitors demonstrate that regioisomeric variation of hydrogen-bond-accepting heterocycles can shift target binding affinities by 10- to 100-fold [2]. No direct potency comparison exists for this specific compound against its regioisomers, but the established class-level SAR principles indicate that meta-substitution is not interchangeable with para or ortho analogs without experimental validation.

Medicinal Chemistry Structure-Activity Relationship Molecular Recognition

3,4-Dimethyl vs. Unsubstituted Benzamide: Hydrophobicity and Permeability Inference

The target compound incorporates a 3,4-dimethyl substitution on the benzamide ring, which is expected to increase lipophilicity relative to unsubstituted N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide. Calculated logP values for CAS 941889-60-7 are approximately 3.4, compared to ~2.6 for the unsubstituted parent scaffold . This ~0.8 log unit increase typically translates to enhanced passive membrane permeability but may also elevate non-specific protein binding. The 3,4-dimethyl pattern is distinct from 2,4-dimethyl or 2,5-dimethyl isomers available in screening libraries, each of which can differentially orient the benzamide moiety in binding pockets.

Physicochemical Properties Drug-Likeness LogP

Absence of hERG and Genotoxicity Flags: Comparative Safety Profile Inference

Computational toxicology models applied to CAS 941889-60-7 predict no structural alerts for hERG channel inhibition or Ames mutagenicity, in contrast to certain 4-substituted benzamide analogs which carry positive hERG binding predictions due to the presence of a basic amine in the para position [1]. The meta-oxopyrrolidine substituent in the target compound reduces the basicity of the nitrogen through amide resonance, potentially lowering hERG liability relative to amines. However, experimental patch-clamp and Ames data are absent; these inferences rely entirely on in silico classifiers.

Safety Pharmacology Cardiotoxicity In Silico Toxicology

Evidence Gap Declaration: Insufficient Comparator-Based Quantitative Data

A systematic search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and Google Patents as of mid-2026 confirms that no head-to-head comparative study, no primary publication, and no quantitative selectivity panel include CAS 941889-60-7. The closest structurally characterized analogs (e.g., CHEMBL3414707, CHEMBL1643368) have limited assay data that cannot be extrapolated to the target compound with confidence [1]. Consequently, procurement decisions must be made with the explicit acknowledgment that quantitative differentiation from alternatives remains unvalidated.

Data Availability Procurement Risk Experimental Validation

Evidence-Constrained Application Scenarios for 3,4-Dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 941889-60-7)


Chemical Probe for Meta-Substituted Benzamide SAR Exploration

When constructing a structure-activity relationship matrix for benzamide-based targets, CAS 941889-60-7 uniquely fills the meta-(2-oxopyrrolidin-1-yl)phenyl cell, which is not served by commercially available analogs that bear the oxopyrrolidine at the para position . This regioisomeric coverage cannot be achieved through proxy compounds.

Metabolic Stability Comparator in Cytochrome P450 Liability Screening

Although direct CYP inhibition data are absent for this compound, its 3,4-dimethyl substitution pattern makes it a useful comparator in microsomal stability assays alongside 3,4-dimethoxy or unsubstituted benzamide analogs to isolate the contribution of methyl groups to oxidative metabolism , provided that de novo characterization is performed.

Negative Control Candidate for hERG Liability Studies

Based on in silico predictions indicating no hERG structural alert, this compound may serve as a negative control in electrophysiology screening panels, contrasting with established hERG-positive benzamide analogs . Experimental validation via patch-clamp is a mandatory prerequisite.

Procurement Restriction: Not Suitable for Primary Screening Without Characterization

Given the complete absence of primary potency, selectivity, and ADME data, CAS 941889-60-7 should not be procured as a ready-to-use screening hit or lead compound. It is appropriate only for laboratories equipped to perform full in-house biological and ADMET profiling .

Quote Request

Request a Quote for 3,4-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.